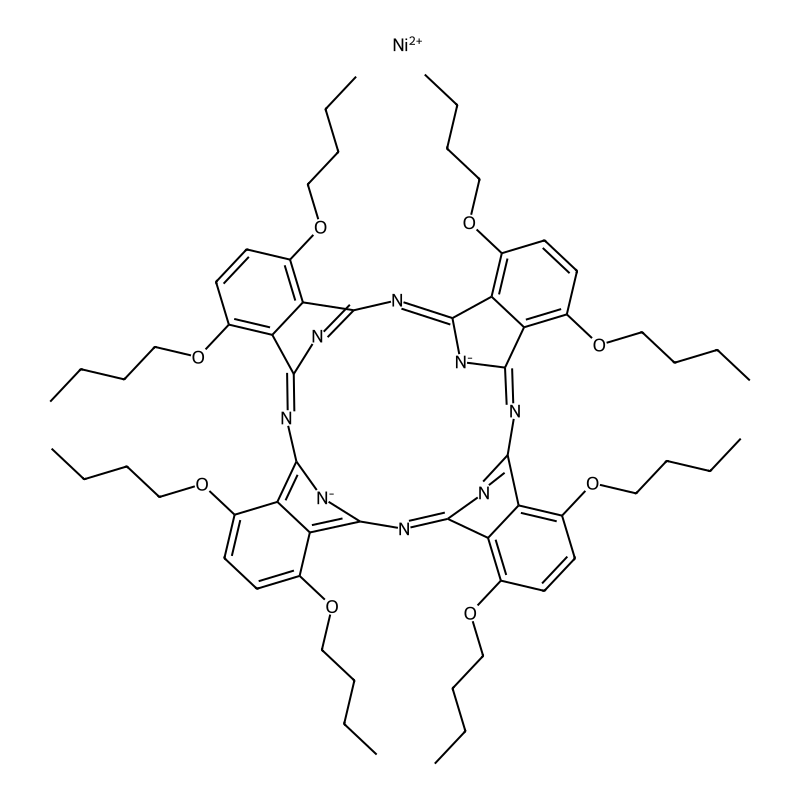

Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Photovoltaics (OPVs)

The ability of phthalocyanines to absorb light and transport charge carriers makes them promising candidates for organic photovoltaic (OPV) devices. Research suggests that Ni-OBPc can act as an electron acceptor material in OPVs due to its high electron affinity and good film-forming properties []. Studies have demonstrated its use in bulk heterojunction solar cells, achieving power conversion efficiencies (PCEs) exceeding 3% [].

Photocatalysis

Ni-OBPc has been explored for its potential in photocatalytic applications, such as water splitting and organic pollutant degradation. Its light absorption properties and ability to generate reactive oxygen species make it a candidate for these reactions []. However, further research is needed to optimize its performance and overcome limitations.

Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is a complex organic compound belonging to the phthalocyanine family. Its molecular formula is C64H82N8NiO8, and it has a molecular weight of 1148.06 g/mol. This compound features a nickel ion coordinated to a phthalocyanine ring that is heavily substituted with eight butoxy groups, which enhances its solubility and alters its electronic properties. The presence of these substituents makes it particularly interesting for various applications in materials science and biological systems .

- Coordination Chemistry: The nickel ion can coordinate with different ligands, which can influence the electronic properties of the compound.

- Oxidation-Reduction Reactions: The nickel center can participate in redox reactions, making it useful in electrochemical applications.

- Photo

Research indicates that Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine exhibits notable biological activities. It has been studied for its potential as:

- Photosensitizer: In photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.

- Antimicrobial Agent: Exhibiting activity against various bacterial strains when activated by light .

The synthesis of Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine typically involves:

- Formation of Phthalocyanine: Starting from phthalonitrile and butanol derivatives under basic conditions.

- Metalation: Introducing nickel(II) salts into the phthalocyanine structure through metalation reactions.

- Purification: The product is purified through techniques such as chromatography to obtain high purity .

Studies on the interactions of Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine with biological systems have shown:

- Protein Binding: Investigations into how this compound binds with proteins can provide insights into its mechanism of action in biological contexts.

- Cellular Uptake: Research on how efficiently cells take up this compound can inform its potential therapeutic uses .

Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine shares similarities with other phthalocyanines but stands out due to its unique substitution pattern. Here are some comparable compounds:

| Compound Name | Unique Features |

|---|---|

| Copper(II) Phthalocyanine | Copper center; used in electronics |

| Zinc(II) Phthalocyanine | Zinc center; known for stability |

| Nickel(II) 2-(hydroxyethyl)-phthalocyanine | Fewer substitutions; less soluble |

| Cobalt(II) Phthalocyanine | Cobalt center; used in catalysis |

The presence of eight butoxy groups in Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine significantly enhances its solubility in organic solvents compared to other phthalocyanines with fewer or different substituents . This unique feature makes it particularly valuable for applications requiring high solubility and stability.

The historical trajectory of phthalocyanine chemistry traces back to serendipitous discoveries in the early 20th century, establishing a foundation that would eventually lead to sophisticated derivatives like nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine. The development of metallomacrocycle chemistry began with the accidental discovery of metal-free phthalocyanine in 1907, when Braun and Tcherniac observed an unidentified blue compound during molten o-cyanobenzamide synthesis. This initial observation, though not immediately recognized for its significance, marked the beginning of an extensive field of research that would revolutionize synthetic chemistry and materials science.

The systematic investigation of metal-substituted phthalocyanines gained momentum in 1927 when de Diesbach and von der Weid at the University of Fribourg successfully synthesized copper phthalocyanine through reactions involving o-dibromobenzene with cuprous cyanide in pyridine. Their work established fundamental synthetic methodologies that would later be adapted for the preparation of various metal derivatives, including nickel complexes. The remarkable thermal stability and chemical resistance observed in these early compounds immediately suggested their potential for diverse applications, from industrial dyes to specialized electronic materials.

The evolution toward octabutoxy-substituted derivatives represents a more recent advancement in phthalocyanine chemistry, addressing critical limitations in solubility and processability that hindered the practical application of unsubstituted complexes. Phthalocyanine compounds traditionally exhibit low solubility in common solvents, with benzene at 40°C dissolving less than a milligram of unsubstituted metal phthalocyanines per liter. The strategic introduction of alkoxy substituents, particularly butoxy groups, fundamentally altered these solubility characteristics while simultaneously introducing novel photophysical properties that expanded the scope of potential applications.

Position of Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine in Contemporary Phthalocyanine Research

Contemporary phthalocyanine research has increasingly focused on the development of functionalized derivatives that combine enhanced solubility with tailored electronic properties for specific applications. Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine occupies a unique position within this research landscape due to its distinctive combination of structural modifications and photophysical characteristics. The compound exhibits a molecular formula of C₆₄H₈₀N₈NiO₈ with a molecular weight of 1148.08 g/mol, representing a substantial increase in molecular complexity compared to unsubstituted nickel phthalocyanine.

The octabutoxy substitution pattern introduces significant electronic perturbations that differentiate this compound from both unsubstituted nickel phthalocyanine and other alkoxy-substituted derivatives. Research has demonstrated that the peripheral butoxy substitution results in a substantial bathochromic shift of the Q-band absorption from 670 nm in unsubstituted nickel phthalocyanine to approximately 743 nm in the octabutoxy derivative. This red-shifted absorption profile enhances the compound's utility as a solar absorber and provides advantages in applications requiring near-infrared light harvesting capabilities.

The unique photophysical properties of nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine have attracted considerable attention in the context of photodynamic therapy and photoprotection applications. Unlike many phthalocyanine derivatives that exhibit strong fluorescence, nickel complexes demonstrate rapid nonradiative deactivation of photoexcited states through internal conversion processes. This characteristic, combined with the enhanced solubility provided by octabutoxy substitution, positions the compound as a promising candidate for therapeutic applications where controlled energy dissipation is required.

Current Research Landscape and Academic Interest

The current research landscape surrounding nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine encompasses diverse areas of investigation, ranging from fundamental photophysical studies to applied research in materials science and biomedical applications. Recent investigations have employed advanced spectroscopic techniques, including femtosecond transient absorption spectroscopy and X-ray transient absorption spectroscopy, to elucidate the complex excited-state dynamics of this compound. These studies have revealed intricate deactivation pathways involving multiple excited states with distinct lifetimes and electronic configurations.

Academic interest in the compound has been particularly focused on understanding the role of octabutoxy substitution in modifying excited-state energetics and dynamics. Comparative studies with unsubstituted nickel phthalocyanine have demonstrated that the butoxy substituents significantly alter the relative energies of singlet and triplet states, leading to modified deactivation pathways and extended excited-state lifetimes. These findings have important implications for applications requiring precise control over photophysical processes, including singlet oxygen generation and fast nonradiative deactivation.

The synthesis and characterization of nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine have also attracted attention due to the compound's potential applications in organic electronics and photovoltaic devices. The extended π-conjugation system, combined with the electronic effects of nickel coordination and butoxy substitution, provides unique opportunities for tuning electronic properties relevant to charge transport and light absorption in solar cells. Recent research has explored the compound's behavior in thin films and its interactions with other materials in device architectures.

The cyclotetramerization approach represents the most fundamental synthetic pathway for preparing Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine [1] [7]. This methodology involves the condensation of four equivalents of appropriately substituted phthalonitrile precursors under controlled reaction conditions [12]. The octabutoxy substitution pattern requires the use of 4,5-dibutoxyphthalonitrile as the starting material, which undergoes cyclotetramerization to form the desired macrocyclic structure [4] [7].

The reaction mechanism proceeds through the formation of intermediate isoindoline units, which subsequently condense to form the phthalocyanine ring system [13]. The butoxy groups at the 1,4,8,11,15,18,22,25 positions correspond to non-peripheral substitution, which significantly influences the electronic properties and solubility characteristics of the final product [14]. Research has demonstrated that non-peripheral octabutoxy substitution results in substantial bathochromic shifts of the Q-band absorption from 670 to 740 nanometers compared to unsubstituted phthalocyanines [4].

The cyclotetramerization process typically requires high-temperature conditions, with optimal yields achieved at temperatures around 200°C [19]. Studies have shown that temperature variation significantly affects the pigment yield, with the highest results obtained at this specific temperature range [19]. The reaction is commonly conducted in high-boiling solvents such as dimethylaminoethanol or 1-pentanol in the presence of basic catalysts [16] [22].

Template-Directed Synthesis with Nickel Salts

Template-directed synthesis utilizing nickel salts represents a highly efficient approach for the preparation of Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine [5] [12]. Metal template effects can dramatically enhance the yields of cyclotetramerization reactions by providing a coordination center that facilitates the assembly of phthalonitrile precursors [13]. Nickel(II) acetate and nickel(II) chloride are commonly employed as metal templates in these synthetic protocols [12] [16].

The template effect operates through the coordination of phthalonitrile nitrogen atoms to the nickel center, which promotes the proper orientation of reactants and stabilizes intermediate complexes during macrocycle formation [8]. Research has shown that small alkali metal ions such as lithium and sodium can accelerate phthalocyanine formation through metal template effects, while larger counter cations like potassium and cesium favor selective formation of linear oligomers [8].

Experimental studies have demonstrated that zinc template-directed cyclotetramerization followed by metal exchange can provide access to various metallophthalocyanines [13]. The template-directed approach typically yields products with higher purity and improved reaction efficiency compared to metal-free cyclotetramerization methods [12]. Standard reaction conditions involve heating the phthalonitrile precursor with nickel salts in the presence of basic catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene at temperatures ranging from 140 to 170°C [16] [28].

| Synthesis Parameter | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Temperature | 170°C | 28-58% | [16] [28] |

| Solvent | 1-pentanol/dimethylaminoethanol | Variable | [16] [22] |

| Metal Template | Nickel(II) acetate | Enhanced | [12] [16] |

| Base Catalyst | 1,8-diazabicyclo[5.4.0]undec-7-ene | Required | [16] [28] |

Silicon Insertion and Metal-Free Macrocycle Transformation Routes

Silicon insertion methodologies provide alternative synthetic pathways for accessing phthalocyanine derivatives through metal-free macrocycle transformations [11]. These approaches typically involve the initial formation of metal-free phthalocyanine macrocycles followed by subsequent metallation with nickel salts [25]. The silicon insertion route has been extensively studied for the preparation of solution-processable phthalocyanines with enhanced solubility properties [11].

Research has demonstrated that axial ligand modification in silicon phthalocyanines can significantly improve their solubility characteristics and processing properties [11]. The silicon insertion approach allows for the incorporation of various axial substituents that can disrupt intermolecular interactions and enhance solution processability [11]. Metal-free phthalocyanines serve as versatile precursors for subsequent metal insertion reactions, providing access to a diverse range of metallophthalocyanine derivatives [13].

The transformation from silicon-containing precursors to nickel complexes typically involves demetallation followed by remetallation procedures [13]. Studies have shown that certain metal ions, including nickel(II), are not easily removed under standard demetallation conditions, requiring specifically designed protocols for metal exchange [13]. The metal-free macrocycle approach offers advantages in terms of synthetic flexibility and the ability to introduce different metal centers through post-synthetic modification [25].

Deprotonative Macrocyclization Strategies

Deprotonative macrocyclization represents an innovative synthetic strategy for the preparation of modified phthalocyanine derivatives [8]. This approach involves the use of strong bases to facilitate ring closure reactions in acyclic phthalonitrile oligomers [8]. Recent research has demonstrated the utility of deprotonative macrocyclization for the synthesis of meso-position edited phthalocyanine derivatives [8].

The methodology typically employs folded phthalonitrile tetramers as synthetic platforms, which undergo configurational transformation upon metal complexation [8]. Nickel complexation plays a crucial role in promoting the appropriate folding required for subsequent cyclization reactions [8]. The deprotonative approach allows for the incorporation of various electrophiles at terminal positions, enabling the synthesis of structurally diverse phthalocyanine analogs [8].

Experimental studies have shown that deprotonative macrocyclization can yield stable phthalocyanine-like macrocycles with unique electronic properties [8]. The reaction typically involves treatment of metal-complexed linear tetramers with strong bases in the presence of appropriate electrophiles [8]. This methodology has proven particularly useful for accessing antiaromatic and paramagnetic phthalocyanine derivatives that exhibit distinctive physicochemical properties [8].

Peripheral vs. Non-Peripheral Substitution Methodologies

The distinction between peripheral and non-peripheral substitution patterns represents a critical aspect in the design of octabutoxy-substituted phthalocyanines [5] [12]. Non-peripheral substitution, corresponding to the 1,4,8,11,15,18,22,25 positions in Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine, significantly influences both synthetic accessibility and final product properties [14].

Research has demonstrated that non-peripheral substitution has a more significant influence on molecular properties compared to peripheral substitution [14]. The substitution effect increases with the number of substituents, and non-peripherally substituted compounds typically exhibit enhanced solubility characteristics [5]. Studies comparing peripheral and non-peripheral octakis-substituted phthalocyanines have shown that non-peripheral derivatives display red-shifted Q-band maxima by approximately 18 nanometers [5] [12].

The synthetic methodology for non-peripheral substitution typically involves the use of 3,6-disubstituted phthalonitrile precursors, which undergo cyclotetramerization to yield the desired substitution pattern [12]. In contrast, peripheral substitution requires 4,5-disubstituted phthalonitrile starting materials [12]. The choice of substitution pattern affects not only the electronic properties but also the aggregation behavior and electrochemical characteristics of the resulting phthalocyanines [5].

| Substitution Pattern | Q-band Position | Solubility | Aggregation Behavior | Reference |

|---|---|---|---|---|

| Non-peripheral | 743 nm | Enhanced | Reduced | [1] [4] [5] |

| Peripheral | ~725 nm | Moderate | Increased | [5] [12] |

| Unsubstituted | 670 nm | Poor | Strong | [4] [5] |

Yield Optimization and Purification Techniques

Yield optimization in the synthesis of Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine requires careful consideration of multiple reaction parameters including temperature, solvent choice, catalyst loading, and reaction time [16] [19]. Research has established that optimal yields are achieved through systematic optimization of these variables [17] [22].

Temperature control represents a critical factor in yield optimization, with studies demonstrating that the highest yields are obtained at temperatures around 200°C [19]. Solvent selection significantly impacts both reaction efficiency and product quality, with high-boiling solvents such as dimethylaminoethanol and 1-pentanol providing optimal results [16] [22]. The use of sustainable reaction conditions, including reduced solvent volumes and alternative base systems, has been investigated to improve the environmental profile of these syntheses [16].

Purification techniques for octabutoxy-substituted phthalocyanines typically involve multiple chromatographic separations due to the formation of regioisomeric mixtures during synthesis [20]. Column chromatography using silica gel as the stationary phase represents the most common purification method [20] [23]. Advanced purification strategies include the use of phthalocyanine-modified silica gels that exploit aggregation phenomena to enhance separation efficiency [20].

Recrystallization techniques have been developed to improve product purity and obtain materials suitable for detailed characterization [21]. Liquid-liquid interface recrystallization has been employed successfully to produce small-sized phthalocyanine particles with controlled morphology [21]. The purification process typically involves initial washing with diluted hydrochloric acid, water, and methanol, followed by Soxhlet extraction with glacial acetic acid [16].

| Purification Method | Purity Achieved | Recovery Yield | Application | Reference |

|---|---|---|---|---|

| Column Chromatography | >95% | 60-80% | Standard purification | [20] [23] |

| Recrystallization | >98% | 50-70% | High purity requirements | [21] |

| Soxhlet Extraction | >90% | 70-85% | Bulk purification | [16] |

| Modified Silica Gel | >97% | 65-75% | Isomer separation | [20] |

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant